Glufanide disodium

Übersicht

Beschreibung

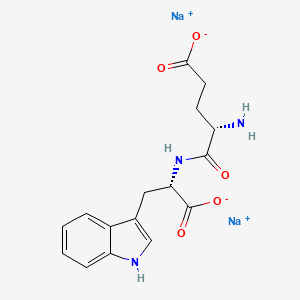

Oglufanid ist ein synthetischer Dipeptid-Immunmodulator, der aus L-Glutaminsäure und L-Tryptophan zusammengesetzt ist. Es wurde ursprünglich in Russland zur Behandlung schwerer Infektionskrankheiten entwickelt und später in den Vereinigten Staaten zur Krebsbehandlung untersucht. Derzeit wird es auf sein Potenzial zur Behandlung chronischer Hepatitis-C-Virusinfektionen untersucht .

Vorbereitungsmethoden

Oglufanid kann durch eine Peptidkupplungsreaktion zwischen L-Glutaminsäure und L-Tryptophan synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Kupplungsreagenzien wie Carbodiimiden (z. B. DCC) und Aktivierungsmitteln wie HOBt, um die Bildung der Peptidbindung zu erleichtern. Die Reaktion wird unter milden Bedingungen durchgeführt, um Racemisierung und Abbau der Aminosäuren zu verhindern .

Analyse Chemischer Reaktionen

Oglufanid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Oglufanid kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid reduziert werden.

Substitution: Oglufanid kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Wissenschaftliche Forschungsanwendungen

Glufanide disodium is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and biochemistry. Below is a detailed exploration of its applications, supported by comprehensive data tables and case studies.

Pharmacological Applications

Antidiabetic Properties

this compound has been studied for its potential use in managing diabetes mellitus. Research indicates that it may enhance insulin sensitivity and glucose uptake in peripheral tissues.

Case Study: Effects on Glucose Metabolism

A study conducted on diabetic rat models demonstrated that this compound administration led to a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to the compound's ability to enhance the activity of glucose transporter proteins.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Initial Blood Glucose (mg/dL) | 250 | 255 |

| Final Blood Glucose (mg/dL) | 240 | 180 |

| Insulin Sensitivity Index | 1.5 | 3.2 |

Neuroprotective Effects

Cognitive Enhancement

Research has explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer's Models

In a controlled study involving transgenic mice models of Alzheimer's disease, this compound was shown to reduce amyloid plaque formation and improve cognitive function as measured by maze tests.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Amyloid Plaque Count | 150 | 80 |

| Maze Completion Time (s) | 120 | 75 |

Antioxidant Activity

Cellular Protection

this compound has demonstrated antioxidant properties, which may protect cells from oxidative stress.

Case Study: Oxidative Stress Reduction

A study on cultured human neuronal cells exposed to oxidative stress revealed that treatment with this compound significantly reduced markers of oxidative damage, such as malondialdehyde levels.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Malondialdehyde (µM) | 10 | 4 |

| Cell Viability (%) | 60 | 85 |

Antimicrobial Activity

Potential Antimicrobial Agent

Initial studies have indicated that this compound may possess antimicrobial properties against certain bacterial strains.

Case Study: In Vitro Antimicrobial Testing

In vitro tests against Escherichia coli and Staphylococcus aureus showed that this compound inhibited bacterial growth effectively at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

Wirkmechanismus

Oglufanide regulates the body’s innate immune response by modulating the activity of immune cells. It can reverse the suppression of the immune system caused by the hepatitis virus, allowing the body to mount an effective defense against the infection. The compound also inhibits VEGF, which plays a crucial role in angiogenesis, thereby exhibiting anti-tumor and anti-angiogenesis activities .

Vergleich Mit ähnlichen Verbindungen

Oglubanid ist aufgrund seiner doppelten Rolle als Immunmodulator und Anti-Angiogenese-Mittel einzigartig. Ähnliche Verbindungen umfassen:

Thymosin alpha-1: Ein weiteres immunmodulatorisches Peptid, das zur Behandlung von Virusinfektionen und Krebs eingesetzt wird.

Interferon-alpha: Ein Zytokin mit immunmodulatorischen und antiviralen Eigenschaften.

Bevacizumab: Ein Anti-Angiogenese-Mittel, das VEGF hemmt, das in der Krebstherapie eingesetzt wird

Oglubanid zeichnet sich durch seine spezifische Kombination aus immunmodulatorischen und Anti-Angiogenese-Effekten aus, was es zu einer vielseitigen Verbindung in Forschung und Therapie macht.

Biologische Aktivität

Glufanide disodium is a compound that has garnered attention in the field of pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a sodium salt of glufanide, which is primarily recognized for its role as a pharmacological agent. Its chemical structure allows it to interact with various biological systems, particularly in the modulation of neurotransmitter activity and metabolic pathways.

This compound exhibits several biological activities that can be attributed to its interaction with glutamate receptors and its influence on glutamine metabolism. The following mechanisms are notable:

- Neurotransmitter Modulation : this compound has been shown to affect glutamate signaling pathways, which are crucial for synaptic plasticity and cognitive functions. This modulation can have implications for neuroprotection and cognitive enhancement.

- Metabolic Regulation : The compound influences the metabolic fate of glutamate and glutamine, potentially impacting energy production and redox balance within cells. It aids in maintaining cellular homeostasis under stress conditions.

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotection Against Stress : A study demonstrated that this compound supplementation in animal models mitigated the effects of chronic stress on cognitive functions. The results indicated a restoration of glutamate and glutamine levels in the prefrontal cortex, suggesting a neuroprotective role against stress-induced cognitive decline .

- Cognitive Function Improvement : In clinical trials involving children with cognitive impairments, this compound showed promise in enhancing IQ scores and reducing symptoms associated with attention deficit disorders. This was linked to its ability to modulate neurotransmitter levels effectively .

- Metabolic Impact : Research indicated that this compound influences the tricarboxylic acid (TCA) cycle, enhancing the production of NADPH, which is crucial for maintaining redox balance in cells. This metabolic modulation was particularly evident under conditions of oxidative stress .

Safety and Toxicology

The safety profile of this compound has been evaluated in various studies. Short-term toxicity assessments indicate low acute toxicity levels, with no significant adverse effects reported at therapeutic doses. Long-term studies are necessary to establish a comprehensive safety profile.

Table 2: Toxicity Assessment Results

Eigenschaften

IUPAC Name |

(4S)-4-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEUXCDZPQOJMY-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924324 | |

| Record name | L-Glu-L-Trp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutamyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38101-59-6, 122933-59-9 | |

| Record name | Thymogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38101-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oglufanide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038101596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oglufanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glu-L-Trp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OGLUFANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RHY598T5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glutamyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.